molecular formula C18H28ClN3O3S B2555883 1-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)piperidine-4-carboxamide CAS No. 326024-68-4

1-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)piperidine-4-carboxamide

Cat. No.: B2555883
CAS No.: 326024-68-4
M. Wt: 401.95
InChI Key: OAXSHDRJFZFRAW-UHFFFAOYSA-N
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Description

1-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a 4-chlorophenylsulfonyl group and a diethylaminoethyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

The synthesis of 1-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and subsequent functionalization with the diethylaminoethyl group. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Sulfonylation: Introduction of the 4-chlorophenylsulfonyl group can be done using sulfonyl chlorides under basic conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for studies in pharmacology and toxicology.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)piperidine-4-carboxamide: Similar structure but with a dimethylamino group instead of a diethylamino group.

    1-((4-bromophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)piperidine-4-carboxamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.

Biological Activity

The compound 1-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)piperidine-4-carboxamide , also known by its CAS number 1351599-30-8, is a synthetic piperidine derivative that has garnered attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C₁₄H₁₉ClN₂O₃S
  • Molecular Weight: 320.83 g/mol
  • CAS Number: 1351599-30-8

The compound features a piperidine ring substituted with a sulfonyl group and a chlorophenyl moiety, which contributes to its biological activity.

Biological Activity Overview

  • Antibacterial Activity
    • The compound has demonstrated significant antibacterial properties against various strains, notably Salmonella typhi and Bacillus subtilis. In vitro studies have shown moderate to strong activity against these bacteria, with IC50 values indicating effective inhibition of bacterial growth .
  • Enzyme Inhibition
    • It exhibits potent inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. The enzyme inhibition is crucial for therapeutic applications in conditions like Alzheimer's disease and urinary tract infections .
    • A study reported IC50 values for several derivatives of similar compounds, highlighting their effectiveness as AChE inhibitors .
  • Anticancer Properties
    • Preliminary studies suggest potential anticancer activity, particularly in inhibiting tumor cell proliferation. Compounds structurally related to this piperidine derivative have been associated with anti-tumor effects, indicating a promising avenue for further research in cancer therapy .
  • Hypoglycemic Effects
    • Research indicates that the compound may influence glucose metabolism, suggesting potential applications in managing diabetes through hypoglycemic activity .

Study 1: Antibacterial Screening

In a comprehensive study conducted by Aziz-ur-Rehman et al., various synthesized compounds bearing the piperidine nucleus were evaluated for their antibacterial properties. The results indicated that compounds similar to this compound exhibited strong activity against Salmonella typhi (IC50 = 0.63 µg/mL) and moderate activity against other strains such as Staphylococcus aureus and Escherichia coli .

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition profile of this class of compounds revealed that several derivatives showed strong AChE inhibitory activity, with some achieving IC50 values as low as 2.14 µM. This suggests that the compound could be a viable candidate for further development in treating neurodegenerative diseases .

Data Table: Biological Activity Summary

Activity Target IC50 Value
AntibacterialSalmonella typhi0.63 µg/mL
Bacillus subtilisModerate
Enzyme InhibitionAcetylcholinesterase (AChE)2.14 µM
UreaseStrong
AnticancerTumor Cell ProliferationPotentially effective
HypoglycemicGlucose MetabolismUnder investigation

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-[2-(diethylamino)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28ClN3O3S/c1-3-21(4-2)14-11-20-18(23)15-9-12-22(13-10-15)26(24,25)17-7-5-16(19)6-8-17/h5-8,15H,3-4,9-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXSHDRJFZFRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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